Xylenol orange
Overview
Description
Xylenol orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations. It appears red in the titrand and becomes yellow once it reaches its endpoint . The compound has a chemical formula of C31H32N2O13S and a molar mass of 672.66 g/mol . It is fluorescent, with excitation maximums at 440 and 570 nm and an emission maximum at 610 nm .
Mechanism of Action
Target of Action
Xylenol Orange is an organic reagent, most commonly used as a tetrasodium salt as an indicator for metal titrations . Its primary targets are metal ions such as calcium, cadmium, bismuth, zinc, lead, and mercury . These metal ions play crucial roles in various biological processes, and their concentrations need to be accurately measured for proper functioning.
Mode of Action
This compound interacts with its targets (metal ions) through complexation. When used for metal titrations, it will appear red in the titrand and become yellow once it reaches its endpoint . This color change is due to the formation of complexes between this compound and the metal ions, indicating the completion of the titration process.
Biochemical Pathways
For instance, in the presence of hydrogen peroxide, this compound reacts with ferrous ions to form ferric ions while generating hydroxy radicals . These radicals can then react with this compound to form a this compound-hydroxy radical, which subsequently oxidizes ferrous ions to ferric ions .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of this compound’s action is the color change it undergoes during metal titrations. This change from red to yellow indicates the completion of the titration process and allows for the accurate measurement of metal ion concentrations .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the compound is known to decompose at temperatures around 210°C . Additionally, its color change during metal titrations is pH-dependent . Therefore, maintaining optimal environmental conditions is crucial for the effective action of this compound.
Biochemical Analysis
Biochemical Properties
Xylenol orange plays a significant role in biochemical reactions, particularly in the detection and measurement of hydroperoxides. It forms a complex with ferric ions, which can be measured spectrophotometrically . This reagent interacts with various enzymes and proteins, including lipoxygenases, which catalyze the dioxygenation of polyunsaturated fatty acids . The interaction between this compound and ferric ions is crucial for its function as an indicator in these assays .
Cellular Effects
This compound influences cellular processes by participating in the detection of reactive oxygen species (ROS) and hydroperoxides. It is used in assays to measure oxidative stress in cells, which can impact cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in these assays helps to quantify the levels of ROS and hydroperoxides, providing insights into cellular oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its ability to form complexes with ferric ions. This interaction is the basis for its use in detecting hydroperoxides and ROS. The binding of this compound to ferric ions results in a color change that can be measured spectrophotometrically . This mechanism is essential for its application in various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound can affect its performance in assays. It is known to be stable under standard conditions, but its effectiveness can diminish over time if not stored properly . Long-term studies have shown that this compound can maintain its functionality for several weeks when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it is generally well-tolerated and effective in detecting hydroperoxides and ROS. At high doses, it can exhibit toxic effects, including oxidative damage to tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and the detection of hydroperoxides. It interacts with enzymes such as lipoxygenases, which catalyze the formation of fatty acid hydroperoxides . These interactions are vital for its role in biochemical assays that measure oxidative stress and related metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with ferric ions and other biomolecules. It is known to accumulate in areas with high levels of ROS and hydroperoxides, facilitating its role in detecting oxidative stress . The distribution of this compound within cells is influenced by its binding to ferric ions and other transporters .
Subcellular Localization
This compound localizes to specific subcellular compartments where it can effectively interact with ferric ions and detect hydroperoxides. Its localization is influenced by targeting signals and post-translational modifications that direct it to areas of high oxidative activity . This subcellular localization is crucial for its function in biochemical assays and the detection of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylenol orange is synthesized through a series of chemical reactions involving the condensation of xylenol with formaldehyde and subsequent sulfonation . The process typically involves the following steps:
Condensation Reaction: Xylenol reacts with formaldehyde in the presence of a base to form a bisphenol intermediate.
Industrial Production Methods: In industrial settings, this compound is produced by optimizing the reaction conditions to ensure high yield and purity. The process involves controlling the temperature, reaction time, and concentration of reactants to achieve the desired product. Purification is typically done using ion-exchange chromatography to remove impurities such as cresol red and semi-xylenol orange .
Chemical Reactions Analysis
Types of Reactions: Xylenol orange undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, which is the basis for its use as an indicator in metal titrations.
Oxidation: this compound can be oxidized by hydroperoxides, leading to the formation of a ferric-xylenol orange complex.
Common Reagents and Conditions:
Hydroperoxides: The ferric-xylenol orange method involves the reaction of hydroperoxides with ferrous iron in an acidic medium.
Major Products:
Ferric-Xylenol Orange Complex: Formed during the oxidation of this compound by hydroperoxides.
Metal Complexes: Formed during the complexation with metal ions.
Scientific Research Applications
Xylenol orange has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Cresol Red: Another sulfonated phenol used as an indicator in titrations.
Semi-Xylenol Orange: An impurity often found in commercial preparations of xylenol orange.
Iminodiacetic Acid: A chelating agent that can also form complexes with metal ions.
Uniqueness of this compound: this compound is unique due to its dual functionality as both a complexing agent and an oxidation indicator. Its ability to form stable complexes with a wide range of metal ions and its fluorescent properties make it particularly valuable in analytical chemistry and biological research .
Properties
IUPAC Name |
2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O13S/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZHVTYKPFFVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O13S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061819 | |
Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1611-35-4 | |
Record name | Xylenol Orange | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1611-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylenol orange | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylenol orange | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-[(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xylenol orange | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLENOL ORANGE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2VDY878QD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.